molecular formula C16H21NO3 B1397135 (R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one CAS No. 880870-17-7

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one

Cat. No. B1397135
M. Wt: 275.34 g/mol
InChI Key: DCCLDZPTFZUXDH-CYBMUJFWSA-N
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Description

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one, or (R)-4-Benzyl-3-DMBO for short, is an important oxazolidinone derivative that has been studied for its potential applications in various scientific fields. This compound is a chiral compound, meaning it has two enantiomers that are mirror images of each other. In general, oxazolidinones are useful synthetic intermediates for the preparation of diverse products, and (R)-4-Benzyl-3-DMBO has been studied for its use in medicinal chemistry, biochemistry, and other related fields.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

Oxazolidin-2-ones, like the compound , have been extensively studied for their crystal structures and intermolecular interactions. For instance, Nogueira et al. (2015) explored the crystal structures of oxazolidinecarbohydrazides, revealing various weak interactions including C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. This study contributes to understanding the molecular interactions and stability of such compounds (Nogueira et al., 2015).

Chiral Auxiliaries in Asymmetric Synthesis

Davies et al. (1999, 1995) have demonstrated the use of oxazolidin-2-ones as effective chiral auxiliaries in stereoselective conjugate additions and enolate alkylations. These processes are crucial in asymmetric synthesis, which is a cornerstone in the production of chiral drugs and compounds (Davies et al., 1999), (Davies et al., 1995).

Structural Analysis and Stereoelectronic Effects

Research by Bertolasi et al. (1990) on the crystal structures of oxazolidin-4-one derivatives has shown significant insights into stereoelectronic effects, contributing to the understanding of the stability of such cyclic orthoester aminals (Bertolasi et al., 1990).

Synthesis of Biologically Active Compounds

Oxazolidin-2-ones are employed in the synthesis of biologically active compounds. Marcantoni et al. (2002) and Bull et al. (2003) have shown their application in the formation of homoallylamines and chiral aldehydes, respectively, highlighting their versatility in organic synthesis (Marcantoni et al., 2002), (Bull et al., 2003).

Photophysical Properties

Kumari et al. (2016) explored the photophysical properties of a specific oxazolidin-2-one derivative, which indicates potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).

Synthetic Applications

Additional research has shown the use of oxazolidin-2-ones in various synthetic applications, such as the preparation of chiral oxazolidin-2-ones (Barta et al., 2000), and as intermediates in stereospecific reactions (Knight & Tchabanenko, 2002) (Barta et al., 2000), (Knight & Tchabanenko, 2002).

properties

IUPAC Name

(4R)-4-benzyl-3-(3,3-dimethylbutanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)10-14(18)17-13(11-20-15(17)19)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCLDZPTFZUXDH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl-3-(3,3-dimethylbutyryl)oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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